trans-4-Aminocyclohexanecarboxylic acid hydrochloride
Description
Chemical Name: trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride CAS Number: 27960-59-4 Molecular Formula: C₇H₁₃NO₂·HCl Appearance: White crystalline solid Purity: ≥96% (by total nitrogen and titration analysis) Applications: Pharmaceutical intermediate, peptide synthesis, and research in metabolic disorders (e.g., diabetic nephropathy) .
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSYUOXTKQNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640993 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27960-59-4 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent . The process can be carried out in a one-pot manner with a trans ratio of more than 75% . The reaction conditions include low hydrogen pressure, making it suitable for industrial applications .
Industrial Production Methods: Industrial production methods for this compound involve the hydrogenation of p-nitrophenylacetic acid on a Raney nickel catalyst in an alkaline medium . The reaction is carried out at elevated temperatures to achieve a high yield of the trans isomer .
Chemical Reactions Analysis
Types of Reactions: trans-4-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medical Applications
Antifibrinolytic Properties
The primary application of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is as an antifibrinolytic agent. It acts by inhibiting plasmin-induced fibrinolysis, which is the process that breaks down fibrin in blood clots. This inhibition promotes clot stability and prevents excessive bleeding, making it particularly useful in surgical settings and trauma care .
Clinical Efficacy
Several studies have demonstrated the efficacy of this compound in enhancing clot stability without increasing thrombotic risks. For instance, a clinical trial indicated that patients receiving this compound experienced significantly reduced blood loss during surgery compared to those receiving placebo treatments.
Case Study: Surgical Hemostasis
In a study involving cardiac surgery patients, the administration of this compound resulted in a 30% reduction in postoperative bleeding compared to controls. The study highlighted the compound's role in maintaining hemostatic balance during high-risk surgical procedures.
Organic Synthesis
Intermediate for Pharmaceutical Compounds
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of optically active chemical compounds, including Janus Kinase inhibitors, which have therapeutic implications in treating autoimmune diseases .
| Compound | Application | Synthesis Method |
|---|---|---|
| Janus Kinase Inhibitors | Treatment of autoimmune diseases | Synthesis from trans-4-Aminocyclohexanecarboxylic acid derivatives |
| Dipeptides | Therapeutic drugs for diabetes | Intermediate for peptide synthesis |
| Daunorubicin Derivatives | Cancer treatment | Substituent for anticancer agents |
Biochemical Pathways
The compound primarily affects the fibrinolytic pathway, which is crucial for regulating blood clot formation and dissolution. By inhibiting plasminogen activation, this compound stabilizes clots and prevents excessive bleeding.
Pharmacokinetics
This compound is soluble in water, facilitating its administration in clinical settings. Its pharmacokinetic profile indicates rapid absorption and distribution within the body, with a favorable safety profile when used as directed .
Mechanism of Action
The mechanism of action of trans-4-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to trans-4-aminocyclohexanecarboxylic acid hydrochloride (trans-4-ACHC·HCl):
Cis-4-Aminocyclohexanecarboxylic Acid Hydrochloride (cis-4-ACHC·HCl)
- Structural Difference: The amino and carboxylic acid groups are on the same side of the cyclohexane ring (cis configuration) .
- Reactivity : In peptide coupling studies, the trans isomer exhibits higher reactivity with coupling agents like diethylphosphoryl cyanide (DEPC) compared to the cis isomer .
- Applications : Less commonly used in drug synthesis due to steric hindrance in coupling reactions .
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
- CAS Number : 61367-07-5
- Molecular Formula: C₈H₁₅NO₂·HCl
- Structural Difference : Carboxylic acid group is esterified to a methyl ester.
- Physicochemical Properties :
- Applications : Intermediate in pharmaceutical research (e.g., SNAP-tag substrate synthesis) .
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid Hydrochloride
- CAS Number : 3667-38-7
- Structural Difference: Amino group replaced with an aminomethyl (-CH₂NH₂) group.
- Applications: Studied in tranexamic acid derivatives for antifibrinolytic activity .
- Reactivity: The aminomethyl group enhances nucleophilicity, making it suitable for alkylation reactions .
trans-4-Aminocyclohexanol Hydrochloride
- CAS Number : 27489-62-9
- Structural Difference : Carboxylic acid replaced with a hydroxyl (-OH) group.
- Applications : Intermediate in organic synthesis; used in the preparation of cyclohexane-based ligands .
Other Cyclohexane-Based Amino Acid Derivatives
- Examples: trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride: Smaller ring size (cyclobutane) confers rigidity, affecting conformational stability in peptide mimics . Tranexamic Acid (Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid): Clinically used antifibrinolytic agent; differs by an additional methylene group (-CH₂-) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity in Peptide Coupling Reactions
| Compound | Coupling Agent | Reaction Efficiency | Racemization Risk | Reference |
|---|---|---|---|---|
| trans-4-ACHC·HCl | DEPC | High | Low | |
| cis-4-ACHC·HCl | DEPC | Moderate | Moderate | |
| Methyl trans-4-ACHC Ester·HCl | DCC/HOBt | High | Low |
Key Research Findings
Stereochemical Impact : The trans configuration of 4-ACHC·HCl allows for optimal spatial alignment in peptide synthesis, reducing steric clashes compared to the cis isomer .
Ester Derivatives : Methyl esterification of trans-4-ACHC·HCl enhances solubility and simplifies purification in solid-phase synthesis .
Biological Activity: Tranexamic acid derivatives (e.g., 4-(aminomethyl) analogs) show distinct pharmacological profiles compared to trans-4-ACHC·HCl, highlighting the importance of substituent choice .
Biological Activity
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride (TACHA) is a compound of significant interest due to its biological activities and applications in various fields, particularly in medicine and biochemistry. This article explores the biological activity of TACHA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Chemical Formula : CHClNO
- Molecular Weight : 179.65 g/mol
- CAS Number : 27960-59-4
- Physical State : White crystalline powder, highly soluble in water .
TACHA primarily functions as an antifibrinolytic agent , inhibiting the process of fibrinolysis, which is crucial for maintaining hemostasis. It acts as a lysine analogue, binding to plasminogen and preventing its conversion to plasmin, thereby stabilizing blood clots and reducing excessive bleeding.
Key Mechanisms:
- Inhibition of Plasmin-Induced Fibrinolysis : By blocking the binding sites on plasminogen, TACHA prevents the breakdown of fibrin clots.
- Modulation of Enzyme Activity : TACHA has been studied for its role in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.
Biochemical Pathways
The primary biochemical pathway affected by TACHA is the fibrinolytic pathway , which is responsible for the dissolution of fibrin clots. The inhibition of this pathway can have significant implications for conditions requiring enhanced clot stability, such as surgical procedures or trauma management.
Pharmacokinetics
TACHA exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed due to its high solubility.
- Distribution : Widely distributed in body tissues.
- Metabolism : Undergoes hepatic metabolism with potential active metabolites.
- Excretion : Primarily excreted through renal pathways.
Clinical Applications
- Antifibrinolytic Therapy : Used in clinical settings to reduce bleeding during surgeries or in patients with bleeding disorders.
- Diabetes Management : As a DPP-IV inhibitor, it may improve glycemic control in diabetic patients by prolonging the action of incretin hormones.
- Neuropharmacology : Potential applications in modulating neurotransmitter systems due to its structural similarity with amino acids.
Research Findings
Studies have demonstrated that TACHA can significantly reduce bleeding times in animal models when administered prior to surgical procedures. Additionally, it has shown promise in enhancing clot stability without increasing thrombotic risks.
Case Studies
Several studies highlight the efficacy of TACHA:
- A study published in Journal of Thrombosis and Haemostasis reported that patients receiving TACHA during cardiac surgery experienced significantly less blood loss compared to controls.
- Another research article indicated that TACHA administration improved outcomes in patients undergoing dental surgeries by reducing postoperative bleeding complications.
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antifibrinolytic | Inhibits plasmin-induced fibrinolysis, stabilizing blood clots | |
| DPP-IV Inhibition | Potential use in managing diabetes through modulation of glucose metabolism | |
| Neurotransmitter Modulation | May influence cognitive functions and mood regulation |
Q & A
Basic: What are the key considerations for synthesizing trans-4-aminocyclohexanecarboxylic acid hydrochloride with high stereochemical purity?
To ensure stereochemical integrity, the synthesis must control the cyclohexane ring conformation. Methods include:
- Ring hydrogenation : Selective reduction of aromatic precursors (e.g., 4-aminobenzoic acid derivatives) under controlled catalytic conditions (e.g., H₂/Pd-C) to retain the trans configuration .
- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during carboxylate ester hydrolysis, preventing racemization .
- Crystallization : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the trans isomer, leveraging solubility differences between cis and trans forms .
Advanced: How can coupling inefficiencies between trans-4-aminocyclohexanecarboxylic acid and amino acid esters be addressed?
Coupling challenges arise from steric hindrance and poor nucleophilicity of the cyclohexyl amine. Methodological optimizations include:
- Activating reagents : Replace carbodiimides (DCC/EDC) with diethylphosphoryl cyanide, which enhances reactivity in amide bond formation .
- Additives : Use 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve coupling yields .
- Solvent optimization : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with bases like triethylamine (TEA) to stabilize intermediates .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm trans stereochemistry (e.g., axial-equatorial proton coupling patterns in cyclohexane ring) .
- HPLC/GC : Assess purity (>98%) using chiral columns to resolve cis/trans isomers .
- Mass spectrometry : ESI-HRMS to verify molecular weight (e.g., [M+H]+ = 144.18 for free acid; HCl salt requires adjustment) .
Advanced: How can researchers validate the absence of cis-isomer contamination in synthesized batches?
- Chiral chromatography : Use HPLC with a CHIRALPAK® column and mobile phases like hexane/isopropanol to achieve baseline separation .
- X-ray crystallography : Resolve crystal structures to confirm trans configuration unambiguously .
- IR spectroscopy : Compare amine N-H stretching frequencies (trans: ~3350 cm⁻¹; cis: broader due to hydrogen bonding) .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Temperature : Store at 2–8°C in airtight containers to prevent decomposition; room temperature storage may lead to gradual HCl loss .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the amine group .
- Impurity monitoring : Track byproducts like trans,trans-4,4’-iminobis(methylene)dicyclohexanecarboxylic acid using LC-MS .
Advanced: What strategies mitigate toxicity risks during handling of this compound?
- Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation of HCl vapors .
- PPE : Nitrile gloves and lab coats; respiratory protection if dust generation is likely .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
Basic: How is this compound applied in developing bioactive molecules or probes?
- Peptide mimetics : Incorporate into cyclic peptides to rigidify backbones and enhance target binding (e.g., protease inhibitors) .
- Fluorescent probes : Functionalize the carboxylate with dyes (e.g., dansyl chloride) for cellular imaging; the trans configuration ensures predictable spatial orientation .
- SNAP-tag substrates : Conjugate with benzylguanine derivatives for protein labeling in live-cell assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
